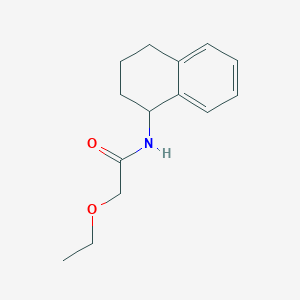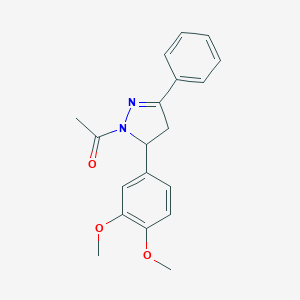
1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. This compound is commonly referred to as DPEP and is synthesized through a specific method that involves several chemical reactions.
作用机制
The exact mechanism of action of DPEP is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. DPEP has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various signaling pathways involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
DPEP has several advantages as a research tool, including its high purity and stability, which make it ideal for use in laboratory experiments. However, one of the main limitations of DPEP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions that could be pursued in the study of DPEP. One potential avenue of research is the development of novel synthetic methods for the production of DPEP, which could improve its purity and yield. Additionally, further studies are needed to elucidate the exact mechanism of action of DPEP and its potential applications in the treatment of various diseases.
合成方法
The synthesis of DPEP involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form 5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. This intermediate product is then reacted with ethyl acetoacetate to produce 1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone (DPEP).
科学研究应用
DPEP has been extensively studied for its potential applications in various areas of scientific research. One of the most notable applications of DPEP is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
属性
产品名称 |
1-(5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-[3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-17(12-16(20-21)14-7-5-4-6-8-14)15-9-10-18(23-2)19(11-15)24-3/h4-11,17H,12H2,1-3H3 |
InChI 键 |
FOIXJKJVLPARQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



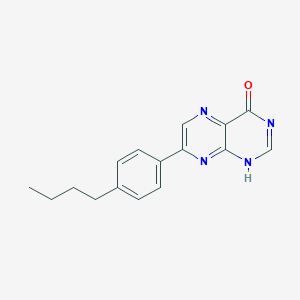
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
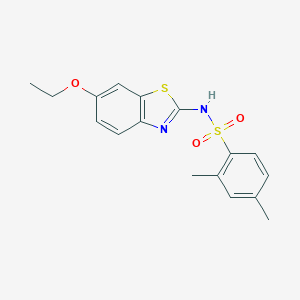


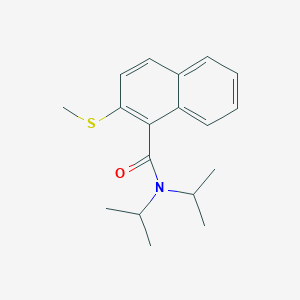

![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)


